molecular formula C6H10O B3422155 4-Methyl-2-pentenal CAS No. 24502-08-7

4-Methyl-2-pentenal

Cat. No. B3422155
CAS RN: 24502-08-7
M. Wt: 98.14 g/mol
InChI Key: RIWPMNBTULNXOH-ONEGZZNKSA-N
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Description

4-Methyl-2-pentenal is a chemical compound with the molecular formula C6H10O . It has a strong, green, fruity aldehyde odor .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-pentenal consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 98.143 Da .

Scientific Research Applications

Gas Chromatography

“4-Methyl-2-pentenal” is used in Gas Chromatography . It is a technique used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. This compound’s data is compiled by the NIST Mass Spectrometry Data Center .

Manufacture of Lube Oil Additives

This compound finds applications in the manufacture of lube oil additives . These additives are used to enhance the performance of lubricating oils and are vital in the automotive industry.

Production of Zinc Dialkyldithiophosphate

“4-Methyl-2-pentenal” is used in the production of Zinc Dialkyldithiophosphate (ZDDP) . ZDDP is a widely used anti-wear additive in motor oil formulations.

Brake Fluids

It is also used in the production of brake fluids . These fluids are essential in the automotive industry for the hydraulic brakes and clutch systems.

Precursor to Plasticizers

This compound acts as a precursor to some plasticizers . Plasticizers are additives that increase the plasticity or fluidity of a material.

Frother in Mineral Flotation

“4-Methyl-2-pentenal” is used as a frother in mineral flotation . In the mining industry, frothers are used in the extraction of minerals by enabling mineral particles to attach to air bubbles in flotation cells.

Corrosion Inhibitor

It acts as a corrosion inhibitor . Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on metal or alloy surfaces.

Characterization of Volatile Fraction of Mono Varietal Wines

This compound is utilized in the characterization of the volatile fraction of mono varietal wines . The volatile fraction of wine is responsible for its aroma and taste, and the analysis of this fraction is crucial in the wine industry.

Tar Sand Mining Processes

Lastly, “4-Methyl-2-pentenal” is used in tar sand mining processes . Tar sands are a type of unconventional petroleum deposit, and this compound likely plays a role in the extraction process.

Safety and Hazards

According to the safety data sheet, 4-Methyl-2-pentenal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-Methyl-2-pentenal is a chemical compound with the molecular formula C6H10O

Mode of Action

It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the aldehyde group (-CHO) present in its structure . These interactions may lead to changes in the target molecules, affecting their function and potentially triggering downstream effects.

Biochemical Pathways

As an enal, it belongs to the class of organic compounds known asenals . These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position . This suggests that it may participate in reactions involving these functional groups, potentially affecting various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-2-pentenal. For instance, the compound is stable under normal conditions . .

properties

IUPAC Name

(E)-4-methylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPMNBTULNXOH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063816
Record name 2-Pentenal, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid; peppery aroma
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in fats, soluble (in ethanol)
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858-0.866
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Methyl-2-pentenal

CAS RN

5362-56-1, 24502-08-7
Record name 2-Pentenal, 4-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-pentenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024502087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenal, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentenal, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpent-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-4-methylpent-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-2-PENTENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXG1GUK91A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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